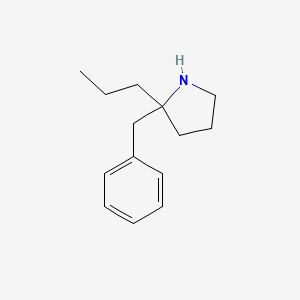

2-Benzyl-2-propylpyrrolidine

Description

Properties

IUPAC Name |

2-benzyl-2-propylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-2-9-14(10-6-11-15-14)12-13-7-4-3-5-8-13/h3-5,7-8,15H,2,6,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVRMOLGMGWPWLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCCN1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Benzyl 2 Propylpyrrolidine and Its Congeners

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The synthesis of substituted pyrrolidines can be broadly categorized into two main approaches: the construction of the pyrrolidine ring from acyclic precursors and the functionalization of a pre-existing pyrrolidine core. nih.gov

N-Heterocyclization Approaches

N-heterocyclization reactions are a powerful tool for the construction of the pyrrolidine skeleton. These methods typically involve the formation of one or more carbon-nitrogen bonds to close the five-membered ring.

One notable method involves the iridium-catalyzed N-heterocyclization of primary amines with diols. uno.eduorgsyn.org This environmentally benign approach utilizes a Cp*Ir complex to catalyze the reaction, producing water as the only byproduct. orgsyn.org The reaction proceeds under relatively mild conditions and has been successfully applied to the synthesis of various pyrrolidine derivatives. orgsyn.org For instance, the reaction of a primary amine with a 1,4-diol in the presence of an iridium catalyst can afford the corresponding N-substituted pyrrolidine. This methodology has proven useful in the synthesis of various amphibian alkaloids containing the pyrrolidine ring system. uno.edu

Another effective strategy is the microwave-assisted cyclocondensation of primary amines with alkyl dihalides in an aqueous medium. acs.org This one-pot synthesis provides a rapid and efficient route to a variety of N-substituted pyrrolidines. acs.org The use of microwave irradiation accelerates the reaction, leading to high yields in shorter reaction times compared to conventional heating methods.

Additionally, iron-containing catalysts, such as FeCl3·6H2O, have been employed for the synthesis of N-arylpyrrolidines from anilines and 1,4-butanediol. researchgate.net In this reaction, the diol is partially chlorinated in situ to form a chlorohydrin, which then undergoes N-heterocyclization with the aniline. researchgate.net

| Catalyst System | Starting Materials | Reaction Conditions | Key Advantages |

| Cp*Ir complex | Primary amines, Diols | Reflux in toluene (B28343) | Environmentally benign, water as byproduct orgsyn.org |

| Microwave Irradiation | Primary amines, Alkyl dihalides | Aqueous medium | Rapid, efficient, one-pot synthesis acs.org |

| FeCl3·6H2O | Anilines, 1,4-Butanediol | Carbon tetrachloride | Utilizes readily available starting materials researchgate.net |

Reductive Alkylation and Debenzylation Protocols

Reductive alkylation of lactams is a versatile method for introducing substituents at the α-position of the pyrrolidine ring. A two-step approach involving N-benzylation followed by a one-pot reductive alkylation-debenzylation has been developed for the synthesis of N-α-alkyl and N-α,α′-dialkyl heterocycles. rsc.orgrsc.org This method has been successfully applied to the synthesis of various alkaloids. rsc.org

The process begins with the N-benzylation of a secondary lactam, such as 2-pyrrolidinone, to form the corresponding N-benzyl lactam. prepchem.com This tertiary lactam then undergoes reductive alkylation using a Grignard reagent, followed by in situ N-debenzylation to yield the desired 2-substituted pyrrolidine. rsc.org This strategy allows for the efficient conversion of readily available secondary lactams into more complex pyrrolidine derivatives. rsc.org

More advanced protocols have merged reductive alkynylation of amides with subsequent palladium-catalyzed tandem reactions. springernature.com This one-pot process can include hydrogenation of the alkyne, N-debenzylation, and reductive amination to form the pyrrolidine ring, enabling the asymmetric total synthesis of various alkaloids. springernature.comfrontiersin.org

Formal [4+2] Annulation Reactions for Pyrrolidine Derivatives

Formal [4+2] annulation reactions provide another powerful strategy for the construction of pyrrolidine rings. rsc.orgntu.edu.sg These reactions involve the coupling of a four-atom component with a two-atom component to form the six-membered ring of a piperidine (B6355638), but can be adapted for pyrrolidine synthesis through different strategies. For instance, a versatile two-step method for the reductive alkylation of secondary lactams can lead to a formal [4+2] annulation when suitably functionalized Grignard reagents are used. rsc.orgrsc.org

Tunable [3+2] and [4+2] annulation strategies have also been developed for the synthesis of pyrrolidines and piperidines from olefins. nih.govrsc.org By controlling the reaction conditions, such as the halogenating reagent and solvent, the cyclization can be directed towards either a [3+2] or [4+2] pathway. nih.gov These methods offer a divergent approach to N-heterocycle synthesis from common starting materials. nih.govrsc.org Cycloaddition and annulation strategies are highly efficient for constructing multisubstituted pyrrolidines due to their atom economy and stereoselectivity. rsc.org

Functionalization of Preformed Pyrrolidine Cores

The direct functionalization of a pre-existing pyrrolidine ring is an attractive and atom-economical approach to introduce substituents. nih.govrsc.org Redox-neutral α-C-H functionalization has emerged as a powerful tool for this purpose. nih.govrsc.org

One such method involves the one-step synthesis of α-aryl-substituted pyrrolidines from pyrrolidine using a quinone monoacetal as an oxidizing agent and a base like DABCO. nih.govrsc.org The reaction proceeds through the formation of an iminium ion intermediate, which is then trapped by an aromatic nucleophile to afford the α-arylated product. rsc.org This method provides a green and practical alternative to metal-mediated α-functionalization. nih.gov

Furthermore, dual catalysis systems, such as Rh(II)/Pd(0), have been developed for the cascade reaction of carbenoid N-H insertion followed by allylation to construct highly functionalized and polysubstituted pyrrolidines. researchgate.net

Enantiospecific Synthesis of Chiral 2-Benzyl-2-propylpyrrolidine Isomers

The synthesis of enantiomerically pure pyrrolidine derivatives is of significant importance, as the biological activity of chiral molecules often resides in a single enantiomer. mdpi.comresearchgate.net

Chiral Pool Approaches (e.g., utilizing 4-hydroxyproline)

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules. L-proline and its derivative, (2S,4R)-4-hydroxyproline, are excellent chiral building blocks for the synthesis of enantiopure pyrrolidine derivatives. mdpi.comfu-berlin.de

For example, N-protected (S)-proline and (2S,4R)-4-hydroxyproline derivatives can be coupled with (Z)-4-aminopent-3-en-2-one to yield β-ketoenamides. fu-berlin.de Subsequent intramolecular cyclization of these intermediates affords enantiopure pyridin-4-one derivatives bearing a pyrrolidin-2-yl substituent. fu-berlin.de These compounds can then be further elaborated through various chemical transformations to access a library of novel chiral pyrrolidine derivatives. fu-berlin.de The stereochemical integrity of the starting material is typically maintained throughout the synthetic sequence, ensuring the enantiopurity of the final products. fu-berlin.de

The chirospecific synthesis of 5-butyl-2-heptylpyrrolidines from glutamic acid further demonstrates the utility of α-amino acids as chiral educts for asymmetric synthesis. acs.org

| Chiral Starting Material | Key Features | Example Application |

| (S)-Proline | Readily available, defined stereochemistry at C2 | Synthesis of enantiopure pyridin-4-one derivatives with pyrrolidin-2-yl substituents fu-berlin.de |

| (2S,4R)-4-Hydroxyproline | Defined stereochemistry at C2 and C4, additional functional handle | Synthesis of diastereomerically pure pyrimidine (B1678525) derivatives with 4-hydroxypyrrolidin-2-yl moieties fu-berlin.de |

| Glutamic Acid | α-Amino acid with a carboxylic acid side chain | Chirospecific synthesis of 5-butyl-2-heptylpyrrolidines acs.org |

Catalyst-Controlled Asymmetric Syntheses

The direct and selective synthesis of enantiomerically pure pyrrolidines is a significant goal in organic chemistry. Catalyst-controlled asymmetric synthesis offers a powerful strategy to achieve this, minimizing the need for chiral auxiliaries or resolution of racemic mixtures.

A prominent strategy involves the catalytic asymmetric C-H functionalization. For instance, dirhodium(II) catalysts have been effectively used for intramolecular C-H amination to form the pyrrolidine ring. organic-chemistry.org The choice of the rhodium catalyst and its ligands is crucial in governing the stereochemical outcome. Studies have shown that different dirhodium catalysts can lead to opposite diastereomers. For example, in the synthesis of substituted pyrrolidines, the catalyst Rh₂(OAc)₄ typically favors the formation of the trans isomer, whereas a chiral catalyst like Rh₂(S-tert-PTTL)₄ can selectively produce the cis isomer. organic-chemistry.org This control is attributed to the steric environment created by the catalyst's ligands, which influences the transition state of the C-H insertion by the nitrene intermediate. organic-chemistry.org

Another powerful approach is the use of bifunctional catalysts. For example, a spirobicyclic pyrrolidine structure featuring a trifluoromethanesulfonamide (B151150) group can act as a bifunctional enamine catalyst. frontiersin.org This type of catalyst was successfully applied in the enantioselective synthesis of various indole (B1671886) and dihydro-β-carboline derivatives, demonstrating its potential for creating chiral heterocyclic structures. frontiersin.org

Furthermore, catalytic asymmetric 1,3-dipolar cycloadditions involving azomethine ylides are a cornerstone for building highly functionalized pyrrolidines. rsc.org Copper(I) complexes, in conjunction with chiral ligands, are commonly used to generate N-metallated azomethine ylides from imino esters. These ylides then react with various dipolarophiles to yield pyrrolidines with excellent stereoselectivity. A notable application of this method is the synthesis of α-deuterated pyrrolidine derivatives, where a Cu(I)-catalyzed H/D exchange is combined with the cycloaddition to install a deuterium (B1214612) atom at a stereogenic center. rsc.org

The table below summarizes the influence of different catalysts on the stereoselectivity of pyrrolidine synthesis.

| Catalyst System | Reaction Type | Key Feature | Typical Selectivity |

| Rh₂(OAc)₄ | Intramolecular C-H Amination | Standard Achiral Catalyst | Favors trans-diastereomer organic-chemistry.org |

| Rh₂(S-tert-PTTL)₄ | Intramolecular C-H Amination | Chiral Ligand | Favors cis-diastereomer organic-chemistry.org |

| Bifunctional Enamine Catalyst | Enamine Catalysis | Spirobicyclic Pyrrolidine Structure | High Enantioselectivity (e.g., 91% ee) frontiersin.org |

| Cu(I) / Chiral Ligand | 1,3-Dipolar Cycloaddition | Azomethine Ylide Formation | High Enantio- and Diastereoselectivity rsc.org |

Diastereoselective Synthesis Techniques

Achieving high diastereoselectivity is critical when constructing multiple stereocenters, a common feature in complex pyrrolidine derivatives. Several techniques have been developed to this end, often relying on substrate control, chiral auxiliaries, or stereodirecting groups.

A highly effective method for the synthesis of 2-substituted pyrrolidines involves the diastereoselective addition of Grignard reagents to a chiral γ-chlorinated N-tert-butanesulfinyl imine. rsc.org This approach is robust and general, allowing for the synthesis of both enantiomers of 2-aryl, 2-alkyl, and 2-vinyl substituted pyrrolidines in high yields and diastereoselectivities. The chiral N-tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic attack of the Grignard reagent to one face of the imine. The subsequent intramolecular cyclization proceeds to furnish the enantiomerically enriched pyrrolidine. rsc.org

Organometallic complexes can also serve as stereodirecting elements. For example, an η⁴-dienetricarbonyliron complex attached to a side-chain containing keto-aldehyde functionality has been used to synthesize 2-dienyl-substituted pyrrolidines with excellent diastereoselectivity. acs.org In a cascade double reductive amination reaction with a primary amine, the iron tricarbonyl moiety controls the facial selectivity of the hydride attack, leading to the formation of a single diastereomer. acs.org

Furthermore, diastereoselectivity can be achieved through asymmetric epoxidation and subsequent intramolecular epoxide opening. A highly diastereoselective synthesis of substituted pyrrolidines has been developed starting from achiral materials like allyl bromide. thieme-connect.com Key steps include a Sharpless asymmetric epoxidation to set the initial stereocenters, followed by an endo-selective ring-opening of the epoxide with an azide (B81097) nucleophile, which ultimately leads to the formation of the pyrrolidine ring with high stereocontrol. thieme-connect.com

The following table showcases results from the diastereoselective addition of Grignard reagents to (Sₛ)-γ-chloro N-sulfinyl aldimine for the synthesis of 2-substituted pyrrolidines. rsc.org

| Grignard Reagent (R-MgBr) | Product (2-Substituted Pyrrolidine) | Yield (%) | Diastereomeric Ratio (dr) |

| Phenylmagnesium bromide | 2-Phenylpyrrolidine derivative | 90 | >99:1 |

| 4-Methoxyphenylmagnesium bromide | 2-(4-Methoxyphenyl)pyrrolidine derivative | 92 | >99:1 |

| Vinylmagnesium bromide | 2-Vinylpyrrolidine derivative | 85 | >99:1 |

| Propylmagnesium bromide | 2-Propylpyrrolidine derivative | 88 | >99:1 |

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route hinges on the careful optimization of reaction conditions to maximize yield and minimize impurities. This process involves systematically varying parameters such as catalyst, solvent, temperature, stoichiometry, and reaction time. whiterose.ac.uk

A practical example of reaction optimization is the three-component synthesis of 2-alkynyl-substituted pyrrolidines from a ketone, a primary amine, and an alkyne. uantwerpen.be In one study, the reaction between 5-chloropentan-2-one, n-propylamine, and phenylacetylene (B144264) was investigated. The initial screening focused on the catalyst, with various metal catalysts being tested. Copper(I) oxide (Cu₂O) was identified as a highly effective catalyst. uantwerpen.be

Following catalyst selection, the solvent was optimized. A range of solvents including EtOAc, THF, DMSO, and toluene were evaluated, with acetonitrile (B52724) proving to be the optimal choice, affording the product in 99% yield under the trial conditions. uantwerpen.be Further refinement established the ideal conditions as using 1 equivalent of the ketone, 3.5 equivalents of the amine, 1.2 equivalents of the alkyne, and 0.2 equivalents of Cu₂O in acetonitrile at 60 °C for 24 hours. uantwerpen.be This systematic, one-factor-at-a-time (OFAT) approach is a classic optimization strategy. whiterose.ac.ukbeilstein-journals.org

Modern approaches to optimization often employ statistical methods like Design of Experiments (DoE) or machine learning algorithms. beilstein-journals.orgrasayanjournal.co.in These techniques allow for the simultaneous investigation of multiple variables and their interactions, leading to a more comprehensive understanding of the reaction landscape and a more efficient path to the optimal conditions. whiterose.ac.ukrasayanjournal.co.in

The table below illustrates the effect of solvent on the yield of a copper-catalyzed three-component pyrrolidine synthesis. uantwerpen.be

| Solvent | Yield (%) |

| Acetonitrile (MeCN) | 99 |

| Toluene | 91 |

| Tetrahydrofuran (B95107) (THF) | 85 |

| Ethyl Acetate (EtOAc) | 78 |

| Dimethyl Sulfoxide (DMSO) | 68 |

| Dichloromethane (DCM) | 56 |

| Water | 12 |

Multicomponent Reactions in Pyrrolidine Scaffold Assembly

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single pot. tandfonline.com This approach is highly atom- and step-economical, reducing waste and simplifying synthetic procedures. tandfonline.com The pyrrolidine scaffold is particularly well-suited for assembly via MCRs.

One prominent MCR for pyrrolidine synthesis is the [3+2] cycloaddition of an azomethine ylide with an olefin. tandfonline.com Azomethine ylides, often generated in situ from the condensation of an α-amino acid ester and an aldehyde, are potent 1,3-dipoles. Their reaction with a wide variety of dipolarophiles leads to a diverse range of highly substituted pyrrolidines. nih.gov

A novel diastereoselective MCR has been developed involving an optically active phenyldihydrofuran, an N-tosyl imino ester, and a nucleophile like allyltrimethylsilane, catalyzed by a Lewis acid such as TiCl₄. rsc.org This reaction constructs up to three stereogenic centers in a single operation, initially forming a tetrahydrofuran derivative that undergoes a Lewis acid-promoted rearrangement to the thermodynamically more stable pyrrolidine ring system with excellent diastereoselectivity. rsc.org

Another versatile approach is a one-pot, three-component cascade reaction in water, an environmentally benign solvent. This method can produce highly functionalized pyrrolidines from a primary amine, an acetylene (B1199291) dicarboxylate, and formaldehyde, mediated by tetra-n-butylammonium bromide (TBAB). tandfonline.com Interestingly, by simply altering the molar ratio of the starting materials, the reaction can be directed to produce tetrahydropyrimidines instead, showcasing the tunability of MCRs. tandfonline.com

Furthermore, catalyst-free MCRs under ultrasound irradiation have been reported. A one-pot, four-component condensation of a secondary amine, carbon disulfide, an isocyanide, and a gem-dicyano olefin can afford polysubstituted pyrrolidines diastereoselectively in good yields. This process involves a Mumm-type rearrangement with dithiocarbamates as a key step.

Inability to Procure Specific Spectroscopic Data for this compound

Despite a comprehensive search of publicly available scientific databases and literature, specific experimental spectroscopic data for the chemical compound This compound could not be located. This includes detailed data for High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR), Mass Spectrometry (MS) including High-Resolution Mass Spectrometry (HRMS) and fragmentation analysis, and Vibrational Spectroscopy (such as IR or Raman).

While general information on the spectroscopic analysis of pyrrolidine derivatives and the methodologies for these techniques is widely available, the specific raw and processed data required to generate a detailed scientific article as per the requested outline for this compound is not present in the searched repositories.

The requested article structure is heavily reliant on the interpretation and presentation of this specific data:

Spectroscopic and Advanced Structural Elucidation of 2 Benzyl 2 Propylpyrrolidine

Vibrational Spectroscopy for Functional Group Identification:Depends on the availability of an IR or Raman spectrum to identify characteristic absorption bands corresponding to the functional groups within the molecule.

Without access to this foundational experimental data, it is not possible to construct the scientifically accurate and detailed article as instructed. The information may be proprietary, unpublished, or not indexed in the accessible databases. Therefore, the generation of the requested article focusing solely on the spectroscopic and advanced structural elucidation of 2-Benzyl-2-propylpyrrolidine cannot be completed at this time.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at various wavelengths. The resulting spectrum provides a unique "molecular fingerprint."

Detailed Research Findings: A thorough search of scientific literature and spectral databases did not yield any published IR spectra for this compound.

Expected Characteristic Absorptions: In the absence of experimental data, one can predict the expected regions of absorption based on the structure of this compound. These would include:

N-H Stretch: A secondary amine like the one in the pyrrolidine (B122466) ring would typically exhibit a moderate absorption band in the region of 3300-3500 cm⁻¹.

C-H Stretch (Aromatic): The benzyl (B1604629) group would show characteristic sharp peaks slightly above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

C-H Stretch (Aliphatic): The propyl group and the pyrrolidine ring would display strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Aromatic C=C Bending: The benzene (B151609) ring would produce several characteristic bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: This bond would likely show an absorption in the fingerprint region, typically between 1020-1250 cm⁻¹.

Without experimental data, a precise data table cannot be constructed.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR that detects inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds and symmetric vibrations.

Detailed Research Findings: No published Raman spectra for this compound were found in the available scientific literature.

Expected Characteristic Signals: The Raman spectrum of this compound would be expected to show:

Prominent aromatic ring breathing modes from the benzyl group, often seen as a strong, sharp band around 1000 cm⁻¹.

C-H stretching vibrations, similar to those expected in the IR spectrum.

Skeletal vibrations of the pyrrolidine ring and the propyl chain.

A data table of Raman shifts cannot be provided without experimental findings.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net It provides definitive information on bond lengths, bond angles, and crystal packing.

Detailed Research Findings: A search of crystallographic databases and chemical literature did not reveal any published single-crystal X-ray diffraction data for this compound or any of its salts or co-crystals. While the use of X-ray crystallography has been mentioned for assigning stereochemistry in related substituted pyrrolidines, no specific data for the title compound is available.

Unit Cell and Bonding Environment Analysis

This subsection would typically detail the parameters of the unit cell (the basic repeating unit of the crystal lattice) and provide a comprehensive analysis of the bond lengths and angles within the molecule.

Detailed Research Findings: No unit cell parameters or detailed bonding information from X-ray crystallography are available for this compound.

A representative data table for unit cell parameters would look as follows, but cannot be populated:

| Parameter | Value |

| Crystal System | N/A |

| Space Group | N/A |

| a (Å) | N/A |

| b (Å) | N/A |

| c (Å) | N/A |

| α (°) | N/A |

| β (°) | N/A |

| γ (°) | N/A |

| Volume (ų) | N/A |

| Z (Molecules/cell) | N/A |

Molecular Packing and Co-crystal Refinement

This analysis focuses on how individual molecules of this compound would arrange themselves in the crystal lattice, including intermolecular interactions like hydrogen bonding. Co-crystal refinement would involve studying crystals containing the target molecule along with a second compound.

Detailed Research Findings: Information regarding the molecular packing and potential co-crystals of this compound is not available due to the lack of crystallographic studies.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are crucial for assessing the purity of a compound and for separating and quantifying its enantiomers. americanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For chiral compounds like this compound, chiral HPLC is essential for determining the enantiomeric excess (e.e.), which is a measure of the purity of a single enantiomer.

Detailed Research Findings: No specific HPLC methods for the analysis of this compound were found in the literature. However, research on structurally related substituted pyrrolidines provides insight into the types of methods that would be applicable. For instance, studies on other chiral 2-substituted pyrrolidines have successfully employed chiral HPLC for the determination of enantiomeric excess. whiterose.ac.ukbeilstein-journals.org These methods often utilize columns with chiral stationary phases.

Based on methods for analogous compounds, a hypothetical HPLC method for purity and enantiomeric excess determination could be designed. A data table outlining typical parameters is provided below, though it is not based on specific findings for this compound.

| Parameter | Typical Conditions for Related Compounds |

| Column | Chiral Stationary Phase (e.g., Daicel Chiralpak series) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixture |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm or 220 nm |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC)

Gas chromatography (GC) is a fundamental analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, GC is an essential tool for its identification, purity assessment, and quantification in various matrices. The technique separates components of a mixture based on their differential partitioning between a stationary phase, typically a high-boiling-point liquid coated on an inert solid support within a column, and a mobile phase, which is an inert gas.

The elution of a compound in GC is characterized by its retention time, the time it takes for the analyte to pass through the column from injection to detection. This retention time is influenced by several factors, including the compound's volatility, its polarity, the nature of the stationary phase, the column temperature, and the carrier gas flow rate. For a tertiary amine like this compound, the basic nitrogen atom can lead to interactions with the stationary phase, potentially causing peak tailing if the column is not appropriately chosen.

Detailed research findings on the specific GC analysis of this compound are not extensively available in peer-reviewed literature. However, based on the analysis of structurally similar compounds, such as other substituted pyrrolidines and N-benzyl derivatives, a hypothetical but scientifically grounded set of GC parameters can be proposed. The analysis of amines by GC can sometimes be challenging due to their polarity. chromatographyonline.com For instance, studies on N-alkylated pyrrolidines often employ non-polar or medium-polarity columns to achieve good separation. chromatographyonline.comkeikaventures.com

A common approach for the analysis of such compounds involves using a fused-silica capillary column coated with a polysiloxane-based stationary phase. A non-polar phase, such as one composed of 5% phenyl and 95% methylpolysiloxane (akin to a DB-5 or HP-5 column), would be a suitable starting point. The separation would be primarily based on the boiling points of the analytes, with the benzyl and propyl substituents of this compound influencing its volatility and, consequently, its retention time. Given its molecular weight and structure, a temperature-programmed analysis would likely be necessary to ensure efficient elution and good peak shape.

The following data table outlines a plausible set of GC conditions for the analysis of this compound, extrapolated from methods used for analogous compounds.

| Parameter | Value/Description |

| Column | Fused-silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Stationary Phase | 5% Phenyl-95% Methylpolysiloxane |

| Carrier Gas | Helium or Nitrogen, constant flow rate (e.g., 1.0 mL/min) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) or MS transfer line at 280 °C |

| Oven Program | Initial temperature: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |

| Injection Volume | 1 µL |

| Split Ratio | 20:1 |

In a GC-MS setup, the mass spectrometer would serve as the detector, providing not only retention time data but also mass spectral information, which is invaluable for structural elucidation. The fragmentation pattern of this compound under electron ionization (EI) would be expected to show characteristic ions corresponding to the loss of the benzyl group, the propyl group, and fragmentation of the pyrrolidine ring.

It is important to note that while the above parameters are based on established chromatographic principles and data from related compounds, empirical optimization would be necessary to develop a validated analytical method for this compound. The retention time is a key parameter for identification, and for confirmation, the use of a reference standard of this compound is indispensable.

Structure Activity Relationship Sar Studies of 2 Benzyl 2 Propylpyrrolidine Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The exploration of how different substituents on the 2-Benzyl-2-propylpyrrolidine scaffold affect its biological activity is a key area of research. By systematically altering various parts of the molecule, researchers can identify the chemical features that are essential for its pharmacological action.

Modifications to the benzyl (B1604629) group of this compound derivatives have a significant impact on their biological activity. The position and nature of substituents on the phenyl ring can influence the molecule's interaction with its biological target. For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share a similar N-benzyl feature, the presence and location of substituents on the benzyl ring were found to be critical for their inhibitory potency against the deubiquitinating enzyme USP1/UAF1. nih.gov

Studies on other classes of compounds also highlight the importance of the benzyl group. For example, in a series of pyrazine (B50134) carboxamide derivatives, the presence of a halogen at the 3,4-position of the benzyl ring enhanced MAO-B inhibitory activity. nih.gov Similarly, for certain tyrosinase inhibitors, dibromo and difluoro disubstituted phenyl analogs showed improved inhibitory activity. nih.gov These examples underscore the general principle that the electronic and steric properties of substituents on the benzyl ring can dramatically alter the pharmacological profile of a compound.

Table 1: Impact of Benzyl Moiety Modifications on Biological Activity

| Modification | Pharmacological Impact | Reference Compound Class |

| Halogen substitution | Enhanced MAO-B inhibition | Pyrazine carboxamides nih.gov |

| Disubstitution (dibromo, difluoro) | Improved tyrosinase inhibition | Thiazole derivatives nih.gov |

| Varied substitution patterns | Critical for USP1/UAF1 inhibition | N-benzyl-2-phenylpyrimidin-4-amines nih.gov |

Alterations to the propyl chain and the pyrrolidine (B122466) ring of this compound derivatives are crucial in determining their biological effects. The length and branching of the alkyl chain, as well as the presence of substituents on the pyrrolidine ring, can significantly affect how the molecule binds to its target. nih.gov

For instance, in a study of pyrrolidine carboxamides, systematic variations in the N-alkyl substituent (from methyl to propyl) demonstrated clear structure-activity relationships. The length of the alkyl chain was found to influence biological activity and pharmacokinetic properties. In another example, with pyrrolidine-2,5-diones, the nature of the substituent at the 3-position of the pyrrolidine ring strongly affected their anticonvulsant activity. nih.gov Specifically, derivatives with a 3-benzhydryl or 3-isopropyl group showed the most favorable protection in certain tests. nih.gov

Furthermore, substituents on the pyrrolidine ring can shift its basicity, which is a key factor in its interaction with biological targets. nih.gov The stereochemistry of these substituents is also critical, as different spatial orientations can lead to different biological profiles due to varied binding modes with enantioselective proteins. nih.gov

Table 2: Effect of Propyl Chain and Pyrrolidine Ring Variations

| Modification | Effect on Biological Activity | Compound Class Example |

| N-alkyl chain length | Influences biological activity and pharmacokinetics | Pyrrolidine carboxamides |

| 3-position substituent | Affects anticonvulsant activity | Pyrrolidine-2,5-diones nih.gov |

| Ring substituents | Can alter basicity and binding modes | General pyrrolidines nih.gov |

The electronic properties of substituents on the aromatic rings of this compound derivatives play a critical role in their biological activity. The addition of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density distribution within the molecule, thereby affecting its interactions with biological targets. nih.govotterbein.edu

For example, in a study of pyrimidine-based compounds, the addition of an electron-withdrawing group (–CF3) led to a significant improvement in the hydrogen bond strength with the target enzyme, resulting in enhanced inhibitory activity. researchgate.net Similarly, in a series of thieno[2,3-b]pyridines, compounds bearing a cyano (-CN) group, a strong electron-withdrawing group, were effective in decreasing the expression of the FOXM1 protein, a cancer target. mdpi.com The electron-withdrawing effect of the -CN group was found to be a key factor for the observed activity. mdpi.com

Conversely, the influence of electron-donating groups can be more variable. In some cases, an electron-donating group like a methoxy (B1213986) (-OCH3) group has been shown to increase inhibitory activity, while in other instances, it can lead to reduced activity. nih.govotterbein.edu The specific context of the molecule and its target determines the precise effect of these electronic modifications.

Table 3: Influence of Electronic Groups on Biological Activity

| Group Type | Example Substituent | Observed Effect | Compound Class Example |

| Electron-Withdrawing | -CF3 | Improved hydrogen bonding and inhibitory activity | Pyrimidine-based compounds researchgate.net |

| Electron-Withdrawing | -CN | Decreased protein expression | Thieno[2,3-b]pyridines mdpi.com |

| Electron-Donating | -OCH3 | Can increase or decrease activity depending on the context | Various nih.govotterbein.edu |

Stereochemical Aspects of Structure-Activity Relationship

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. For this compound derivatives, which contain chiral centers, the specific stereoisomer can have a profound impact on its interaction with biological targets.

Enantiomers are non-superimposable mirror images of a chiral molecule. Due to the chiral nature of biological targets like enzymes and receptors, enantiomers of a drug can exhibit significantly different pharmacological properties. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may be much less active or even inactive. nih.gov

For instance, in studies of tetrahydrolipstatin, a molecule with multiple stereocenters, the different diastereomers showed a wide range of inhibitory activities against pancreatic lipase. nih.gov The natural enantiomer, THL, was the most potent, while its enantiomer was significantly less active. nih.gov This highlights the importance of stereochemistry in the design of potent and selective drugs. The spatial orientation of substituents can lead to different binding modes with enantioselective proteins, resulting in varied biological profiles. nih.gov

The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations, a phenomenon known as pseudorotation. nih.gov This conformational flexibility allows the molecule to adopt different shapes, which can influence its ability to bind to a biological target. The specific conformation preferred by the pyrrolidine ring can be influenced by the nature and position of its substituents. nih.gov

For example, in proline derivatives, a substituted pyrrolidine, the presence of certain substituents can favor a specific envelope conformation (endo or exo). nih.gov This control over the ring's pucker can be used to lock the molecule into a bioactive conformation, thereby enhancing its potency. The ability of the pyrrolidine ring to explore different conformational spaces is a key feature that contributes to its versatility as a scaffold in drug discovery. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to find relationships between the chemical structures of compounds and their biological activities. These mathematical models help in predicting the activity of new, unsynthesized molecules.

There is no evidence of QSAR models having been developed or published for derivatives of this compound. The scientific literature lacks the necessary biological activity data for a series of related this compound compounds, which is a prerequisite for building a reliable QSAR model. Although QSAR studies have been conducted on other classes of pyrrolidine derivatives for various biological targets, the findings from those studies cannot be extrapolated to the specific scaffold of this compound.

Biological Activity and Molecular Target Engagement of 2 Benzyl 2 Propylpyrrolidine Analogs

Identification and Characterization of Pharmacological Targets

The therapeutic potential and biological effects of chemical compounds are intrinsically linked to their interactions with specific molecular targets within the body. For analogs of 2-benzyl-2-propylpyrrolidine, research has identified engagement with several key classes of pharmacological targets, including neurotransmitter receptors, enzymes, and ion channels. Understanding these interactions is fundamental to characterizing their pharmacological profile.

A significant area of investigation for pyrrolidine-based structures has been their activity at the Nociceptin/Orphanin FQ (NOP) receptor, the fourth member of the opioid receptor family. researchgate.net This G-protein-coupled receptor is involved in a wide range of neurological functions. researchgate.net Unlike classical opioid receptors, the NOP receptor does not have a high affinity for opioid peptides, and its endogenous ligand is the heptadecapeptide Nociceptin/Orphanin FQ (N/OFQ). nih.govmdpi.com

Derivatives of 1-benzyl-pyrrolidine-2-carboxamide have been synthesized and identified as potent and selective antagonists for the NOP receptor. researchgate.netnih.gov For instance, the compound identified as Compound 24 (1-benzyl-N-{3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl} pyrrolidine-2-carboxamide) was found to be a high-affinity NOP receptor ligand. nih.gov In vitro studies demonstrated that it is a pure, competitive, and highly potent antagonist selective for the NOP receptor. nih.gov

Further structure-activity relationship studies led to the identification of Compound 35 , which blends chemical features from different NOP receptor ligands. researchgate.net This compound also behaves in vitro as a pure, highly potent, and selective NOP receptor antagonist. researchgate.net The antagonist potency of these ligands has been correlated with their ability to induce receptor stability. researchgate.net

Table 1: NOP Receptor Antagonist Activity of Pyrrolidine (B122466) Analogs

| Compound | Binding Affinity (pKi) | Functional Antagonist Potency (pA2 / pKB) | Selectivity over Opioid Receptors |

|---|---|---|---|

| Compound 24 | 9.62 | 8.28 - 9.98 | >1000-fold |

| Compound 35 | 9.14 | 8.0 - 9.9 | >300-fold |

This table presents data on the in vitro pharmacological profile of representative pyrrolidine-based NOP receptor antagonists. Data sourced from researchgate.netnih.gov.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

The pyrrolidine scaffold has been incorporated into the design of potent enzyme inhibitors, notably for Poly(ADP-ribose) Polymerase (PARP). PARP-1 and PARP-2 are enzymes critical to the process of DNA damage repair. nih.gov They recognize and localize to sites of DNA damage, catalyzing the synthesis of poly(ADP-ribose) chains on acceptor proteins, which is an essential step in DNA repair. nih.gov Inhibiting PARP can lead to a synthetic lethal effect in cancer cells with specific mutations, such as in BRCA1/2 genes. nih.govmdpi.com

Research has led to the discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide , a potent inhibitor of both PARP-1 and PARP-2. nih.govsci-hub.st This compound was developed based on the benzimidazole (B57391) carboxamide scaffold, which is known to be an effective foundation for PARP-1 inhibitors due to its ability to mimic nicotinamide (B372718) and bind to the enzyme's active site. nih.gov

Table 2: PARP Inhibitory Activity of a Pyrrolidine Derivative

| Compound | Target Enzymes | Inhibitory Activity |

|---|

| 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide | PARP-1, PARP-2 | Potent inhibitor |

This table highlights the PARP inhibitory profile of a key pyrrolidine-containing compound. Data sourced from nih.govsci-hub.st.

Deubiquitinase (DUB) Inhibition

Deubiquitinases (DUBs) are a large family of proteases that remove ubiquitin from proteins, thereby regulating protein degradation and signaling pathways. nih.govnih.gov Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets. nih.gov While the direct inhibition of DUBs by this compound itself is not detailed in the provided context, the development of small molecule inhibitors for DUBs is an active area of research. nih.gov For example, inhibitors have been identified for DUBs such as USP14, UCHL5, and USP28, demonstrating that specific small molecules can achieve high selectivity for these enzymes. nih.govnih.gov The development of such inhibitors often relies on high-throughput screening campaigns to identify novel chemical scaffolds. nih.gov

Voltage-Gated Sodium (Nav) Channels

Voltage-gated sodium (Nav) channels are essential for the generation and propagation of action potentials in excitable cells like neurons and muscle cells. mdpi.comnih.govwhiterose.ac.uk They are protein complexes that form a pore to allow sodium ions to pass through the cell membrane in response to changes in membrane voltage. nih.gov While specific data on this compound is limited, the modulation of Nav channels by other molecules shows the complexity of these interactions. For instance, rationally designed peptidomimetics can act as bidirectional modulators of the Nav1.6 isoform, either reducing or increasing current densities. mdpi.com These effects are often mediated by complex mechanisms involving multiple kinetic properties of the channels. mdpi.com

Voltage-Gated Calcium (Cav) Channels

Voltage-gated calcium (Cav) channels are another class of crucial ion channels that convert electrical signals into intracellular calcium transients, which trigger a wide array of physiological processes, including neurotransmitter release and muscle contraction. nih.govfsu.edu These channels are classified into several subfamilies (Cav1, Cav2, Cav3), each with distinct roles. fsu.edufrontiersin.org The function of these channels is complex, involving a pore-forming α1 subunit and various auxiliary subunits. elifesciences.org A European patent application mentions a pyrrolidine-containing compound in the context of modulating the voltage-gated calcium channel α2δ1 subunit, indicating that this scaffold is of interest for developing ion channel modulators. googleapis.com

In Vitro Pharmacological Assay Methodologies

The characterization of how compounds like this compound analogs interact with their molecular targets relies on a suite of specialized in vitro assays. These methods allow for the precise measurement of binding affinity and functional activity.

Receptor binding assays are a cornerstone for determining the affinity of a ligand for its receptor. nih.gov These assays are typically competitive, using a radiolabeled ligand with known high affinity for the target receptor. merckmillipore.com The methodology generally involves:

Preparation : Membrane homogenates from cells expressing the target receptor are prepared. nih.gov

Incubation : These membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., [³H]N/OFQ for the NOP receptor) and varying concentrations of the unlabeled test compound. nih.govnih.gov

Separation : After incubation, the receptor-bound ligand must be separated from the free, unbound ligand. This is often achieved by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand. merckmillipore.com

Quantification : The amount of radioactivity trapped on the filters is measured using a scintillation counter. The ability of the test compound to displace the radioligand is used to calculate its binding affinity, often expressed as the Ki (inhibition constant) or pKi (-logKi). nih.gov

These assays are crucial for initial screening and for determining the selectivity of a compound by testing it against a panel of different receptors. nih.gov

Enzyme activity assays are designed to measure the rate of a specific enzymatic reaction and how it is affected by an inhibitor. sigmaaldrich.com The design of the assay depends on the specific enzyme being studied.

For PARP : Since PARP enzymes consume NAD+ to create poly(ADP-ribose), assays can be designed to measure the depletion of NAD+ or the formation of the polymer product. nih.gov

For Deubiquitinases (DUBs) : Assays typically use a substrate consisting of ubiquitin attached to a reporter molecule, such as a fluorophore. nih.gov When the DUB cleaves ubiquitin from the substrate, the reporter is released, generating a measurable signal (e.g., an increase in fluorescence). nih.gov

These assays can be performed in a continuous format, where the reaction progress is monitored in real-time, or as a two-step (endpoint) assay. nih.gov Continuous assays are particularly valuable for studying the mechanism of inhibition and the binding kinetics of an inhibitor. nih.gov The results are often reported as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Cellular Functional Assays (e.g., Calcium Mobilization)

Cellular functional assays are crucial for determining the biological effect of novel compounds like this compound analogs. Among these, calcium mobilization assays are a widely used method to screen and characterize compounds that modulate G-protein coupled receptors (GPCRs), a common target class for such molecules. creative-bioarray.com The assay measures changes in intracellular calcium ([Ca²⁺]i) concentrations, which serve as a key second messenger for signaling pathways initiated by the activation of specific GPCRs, particularly those coupling to Gαq and Gαi subunits. creative-bioarray.comresearchgate.net

The fundamental principle involves the activation of the phospholipase C pathway by a Gq-coupled receptor, leading to the production of inositol (B14025) triphosphate (IP3). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. creative-bioarray.com This transient increase in cytosolic calcium can be detected using cell-permeable fluorescent dyes, such as Fluo-4 or Fura-2AM, which exhibit a significant increase in fluorescence intensity upon binding to Ca²⁺. creative-bioarray.comnih.gov The signal is typically measured using automated real-time fluorescence plate readers, like the Fluorometric Imaging Plate Reader (FLIPR), which allows for high-throughput screening of compound libraries. creative-bioarray.com

This technique is versatile, enabling the characterization of a compound's functional profile as an agonist, antagonist, or allosteric modulator. nih.govresearchgate.net For instance, an agonist would directly induce a concentration-dependent increase in the calcium signal, while an antagonist would block the signal produced by a known agonist. This methodology has been successfully applied to characterize ligands for various receptors, including the nociceptin/orphanin FQ (N/OFQ) receptor, for which some antagonists share a core pyrrolidine structure. researchgate.net The robustness and high signal-to-background ratio of this assay make it a reliable platform for the initial screening and functional characterization of new chemical entities. researchgate.net

Table 1: Key Features of the Calcium Mobilization Assay

| Feature | Description | Relevance to Compound Screening |

|---|---|---|

| Principle | Measures intracellular Ca²⁺ release following GPCR activation. creative-bioarray.com | Directly assesses the functional consequence of a compound binding to Gq- or Gi-coupled receptors. |

| Detection | Utilizes Ca²⁺-sensitive fluorescent dyes (e.g., Fluo-4) or luminescent photoproteins (e.g., aequorin). creative-bioarray.comresearchgate.net | Enables high-throughput, quantitative measurement of receptor activity. |

| Readout | Change in fluorescence or luminescence intensity over time. nih.gov | Allows for the determination of compound potency (EC₅₀) and efficacy. |

| Applications | Agonist screening, antagonist profiling, characterization of allosteric modulators. nih.govresearchgate.net | Provides a comprehensive functional profile of lead compounds. |

Reporter Gene Assays for Pathway Activation

Reporter gene assays are powerful tools used to investigate the specific intracellular signaling pathways modulated by a compound. thermofisher.com These assays work by linking the expression of an easily measurable "reporter" protein, such as luciferase or β-galactosidase, to a specific DNA regulatory element known as a response element. nih.govpromega.com This response element is activated by transcription factors at the end of a particular signaling cascade. When a compound activates the pathway, the corresponding transcription factor drives the expression of the reporter gene, producing a quantifiable signal. indigobiosciences.com

This technique is invaluable for dissecting the mechanism of action of novel compounds like this compound analogs, especially in the context of GPCR deorphanization. vu.nl For example, in an effort to identify ligands for the orphan receptor Gpr158, researchers used a luciferase reporter gene assay containing the response element for the Nuclear Factor of Activated T-cells (NFAT). vu.nl An increase in luciferase activity upon compound application indicated that Gpr158 couples to the Gαq/11 subunit, which activates the NFAT pathway. vu.nl By testing various response elements (e.g., for CREB, SRE, AP1), researchers can profile which of the major G-protein pathways (Gαq, Gαs, Gαi) a given compound activates through its target receptor.

The use of a second, constitutively expressed reporter (e.g., Renilla luciferase) can serve as an internal control to normalize for variations in cell number or transfection efficiency, thereby increasing the accuracy of the assay. promega.com The high sensitivity and adaptability of reporter gene assays make them a staple in modern drug discovery for confirming a compound's mechanism and pathway engagement within the cell. nih.gov

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular interactions between a ligand and its target is fundamental to rational drug design. For analogs of this compound, techniques such as molecular docking and structure-activity relationship (SAR) studies are employed to elucidate their mechanism of action at an atomic level. mdpi.comnih.gov These methods help to visualize how a compound fits into the binding pocket of its target protein and identify the key residues involved in the interaction.

A relevant example can be found in the study of pyrrolidine-containing benzimidazole carboxamide derivatives designed as inhibitors of poly(ADP-ribose) polymerase (PARP). mdpi.com Molecular docking simulations of these compounds into the active site of PARP-1 revealed critical intermolecular interactions responsible for their inhibitory potency. These included:

Hydrogen Bonding: The amide linker of the compounds formed crucial hydrogen bonds with the amino acid residues Gly-863 and Ser-904 in the enzyme's active site. mdpi.com

π-π Stacking: A π-π interaction was observed between the benzimidazole portion of the ligand and the aromatic ring of the Tyr-907 residue. mdpi.com

These specific interactions anchor the inhibitor within the active site, explaining its high affinity and inhibitory effect. Such detailed mechanistic insights are invaluable, as they rationalize the observed SAR and provide a clear roadmap for optimizing the chemical structure to enhance potency and selectivity. mdpi.comnih.gov For instance, the understanding that a flexible linker between a pyrrolidine ring and a phenyl group led to increased potency in NAAA inhibitors suggested that this part of the molecule was exploring a hydrophobic pocket within the target enzyme. nih.gov

Table 2: Example of Ligand-Target Interactions for a Pyrrolidine-Containing PARP-1 Inhibitor

| Interacting Ligand Moiety | Target Protein Residue | Type of Interaction | Significance |

|---|---|---|---|

| Amide Linker | Glycine-863 (Gly-863) | Hydrogen Bond | Key anchoring interaction contributing to binding affinity. mdpi.com |

| Amide Linker | Serine-904 (Ser-904) | Hydrogen Bond | Another critical hydrogen bond for stabilizing the ligand in the active site. mdpi.com |

Investigating Target Selectivity and Specificity

A critical aspect of drug development is ensuring that a compound acts selectively on its intended target with minimal engagement of other proteins, which could lead to off-target effects. sigmaaldrich.com The selectivity of this compound analogs is rigorously investigated by screening them against a panel of related and unrelated receptors, enzymes, and ion channels.

Selectivity is quantified by comparing the affinity (e.g., Ki) or functional potency (e.g., IC₅₀ or EC₅₀) of a compound for its primary target versus other potential targets. A compound is considered selective if it is significantly more potent at one target over others. sigmaaldrich.com

In another example, a novel NOP receptor antagonist, Compound 35 , which features a 1-benzyl-pyrrolidine-2-carboxamide core, was evaluated for its binding affinity at the NOP receptor versus classical opioid receptors (μ, δ, κ). The compound displayed a high affinity for the NOP receptor (pKi = 9.14) and was found to be over 300-fold selective for NOP over the other opioid receptors, demonstrating excellent target selectivity. researchgate.net These types of profiling studies are essential for predicting the therapeutic window of a new chemical entity.

Table 3: Target Selectivity Profile of Representative Pyrrolidine Analogs

| Compound | Primary Target | Primary Target Potency | Off-Target(s) | Off-Target Potency | Selectivity | Reference |

|---|---|---|---|---|---|---|

| 5cj | PARP-1 | IC₅₀ = 3.9 nM | PARP-2 | IC₅₀ = 4.2 nM | Non-selective between PARP-1/2 | mdpi.com |

| Compound 35 | NOP Receptor | pKᵢ = 9.14 | MOP, DOP, KOP Receptors | >300-fold lower affinity | Highly selective for NOP | researchgate.net |

Computational Chemistry and Molecular Modeling of 2 Benzyl 2 Propylpyrrolidine

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of molecules like 2-Benzyl-2-propylpyrrolidine. arxiv.orgepstem.net These methods allow for a detailed examination of the molecule's electronic landscape and the prediction of its behavior in various spectroscopic experiments.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. chemrxiv.org It has been successfully applied to various molecules to understand their reactivity and electronic properties. mdpi.comnih.govresearchgate.net DFT calculations, such as those performed using the B3LYP/6-311G(d,p) level of theory, can determine the optimized molecular structure and provide insights into the distribution of electrons within the molecule. nih.gov

Key parameters derived from DFT that help in understanding the reactivity of this compound include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a measure of the molecule's chemical stability. nih.gov For a related compound, benzyl (B1604629) 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, the HOMO-LUMO energy gap was calculated to be 4.0319 eV. nih.gov

Global Reactivity Descriptors: These descriptors, including chemical potential (µ), hardness (η), and electrophilicity (ω), provide a quantitative measure of a molecule's reactivity. nih.govresearchgate.netmdpi.com These values can be calculated from the HOMO and LUMO energies and are useful in comparing the reactivity of different compounds. mdpi.com

Molecular Electrostatic Potential (MESP): The MESP map is a visual representation of the charge distribution in a molecule and is used to identify the regions most susceptible to electrophilic and nucleophilic attack. mdpi.com For a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP), the highest negative charges were found on the oxygen atoms, while the highest positive charges were on the carbon atoms bonded to multiple electronegative atoms. nih.gov

The application of DFT allows for a comprehensive understanding of the electronic properties that govern the chemical behavior of this compound.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the 1H and 13C NMR chemical shifts of molecules. epstem.net These theoretical calculations can aid in the assignment of experimental NMR spectra.

UV-Vis Spectroscopy: Predicting UV-Vis spectra computationally has become more feasible with the development of machine learning models. nih.govgoogle.com These models, often utilizing neural networks, can predict the absorption spectrum of a molecule based on its structure, providing insights into its electronic transitions. nih.gov The accuracy of these predictions can be evaluated by comparing the predicted and measured spectra, with metrics like the root-mean-square error (RMSE). nih.gov

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. researchgate.net This method is crucial for understanding the potential biological activity of compounds like this compound by modeling their interactions with specific molecular targets. semanticscholar.orgvlifesciences.com

Active Site Analysis and Binding Pose Prediction

Molecular docking simulations can identify the most likely binding pose of a ligand within the active site of a target protein. arxiv.org This process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on their predicted binding affinity. For instance, in a study of novel benzyl pyrrolones, docking studies were used to identify the best-docked molecule against the TNF-α target. lookchem.com Similarly, docking studies on a novel N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) predicted its binding energy and interactions with the EGFR tyrosine kinase. nih.gov

Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonding)

Once a binding pose is predicted, the key intermolecular interactions between the ligand and the target can be analyzed. These interactions are fundamental to the stability of the ligand-protein complex. harvard.edu

Hydrogen Bonding: Hydrogen bonds are a critical type of dipole-dipole interaction that plays a significant role in molecular recognition. harvard.edu They form between a hydrogen bond donor (an electronegative atom like N or O covalently bonded to a hydrogen) and a hydrogen bond acceptor (an electronegative atom with a lone pair of electrons). harvard.edu The strength of hydrogen bonds is considerably greater than other dipole-dipole interactions. harvard.edu The cyclic amide 2-pyrrolidinone, for example, can form hydrogen bonds similar to those in peptides. researchgate.net Computational studies can identify and characterize these hydrogen bonds, providing insight into the binding mechanism. rsc.orgpsu.edu

Chemical Space Exploration and Similarity Analysis

Chemical space exploration involves the analysis and visualization of large collections of molecules to understand their diversity and identify novel compounds with desired properties. univr.it

The vastness of chemical space, estimated to contain over 10^60 possible small molecules, necessitates computational tools for navigation and analysis. univr.it Techniques like Principal Component Analysis (PCA) can be used to visualize the structural and property space of compound libraries. univr.it By mapping the chemical space occupied by known drugs and natural products, researchers can identify underexplored regions that may contain novel bioactive compounds. univr.it Similarity analysis, based on molecular properties, can then be used to identify natural product neighbors of existing drugs, which may share similar biological activities. univr.it This approach has been used to find natural products with activities similar to drugs like warfarin (B611796) and moclobemide. univr.it Generative models, such as DrugGen, further advance this exploration by creating novel molecules with high predicted binding affinities for specific targets. arxiv.org

ChemGPS-NP for Pharmacological Similarity

ChemGPS-NP (Chemical Global Positioning System for Natural Products) is a computational tool designed to map and navigate the vast chemical space of biologically relevant molecules. acs.orgnih.gov It utilizes principal component analysis (PCA) of a wide range of physicochemical descriptors to position compounds within a multidimensional "chemical map." This allows for the comparison of novel compounds to known drugs and natural products, providing a prediction of their pharmacological properties based on their location in this chemical space. diva-portal.orgunm.edu

For this compound, an analysis using ChemGPS-NP would begin with the calculation of its physicochemical descriptors. These descriptors typically include parameters related to size, shape, lipophilicity, polarity, polarizability, flexibility, and hydrogen bonding capacity. acs.org The tool would then project the compound onto its pre-defined chemical space, which is built upon a reference set of well-characterized compounds, including a diverse array of natural products and approved drugs. diva-portal.org

The resulting coordinates would offer a data-driven hypothesis regarding the compound's potential biological relevance. For instance, its proximity to clusters of compounds with known central nervous system (CNS) activity could suggest a similar therapeutic potential for this compound. nih.gov Natural products often occupy distinct regions of chemical space compared to synthetic drugs, exhibiting greater structural complexity, more chiral centers, and a higher degree of saturation. diva-portal.org ChemGPS-NP can effectively quantify these features, providing a nuanced understanding of how this compound compares to these established molecular classes. acs.orgdiva-portal.org

Table 1: Key Physicochemical Descriptors in ChemGPS-NP Analysis

| Descriptor Category | Examples of Descriptors | Relevance to Pharmacological Properties |

| Size and Shape | Molecular Weight, Molecular Volume, Ovality | Influences steric interactions with biological targets. |

| Lipophilicity | LogP, Polar Surface Area (PSA) | Affects membrane permeability and absorption. |

| Polarity & H-Bonding | Number of H-bond donors/acceptors | Crucial for specific interactions with protein targets. |

| Flexibility | Number of rotatable bonds | Determines conformational adaptability to binding sites. |

| Aromaticity | Fraction of aromatic atoms | Influences pi-stacking interactions. |

This table is illustrative of the types of descriptors used in ChemGPS-NP and is not based on a specific analysis of this compound.

Pharmacophore Model Generation

Pharmacophore modeling is a cornerstone of rational drug design, defining the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. frontiersin.orgmdpi.com A pharmacophore model for this compound could be generated through either a ligand-based or structure-based approach, depending on the available data. frontiersin.org

In a ligand-based approach, a set of known active molecules that are structurally related to this compound would be superimposed to identify common chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov For a structure-based approach, if a target protein for this compound is identified, the model would be derived from the key interactions observed between the ligand and the protein's binding site in a crystal structure or a docked pose. frontiersin.org

Given the structure of this compound, a hypothetical pharmacophore model would likely include:

A hydrophobic feature corresponding to the propyl group.

An aromatic feature representing the benzyl group.

A hydrogen bond acceptor feature associated with the nitrogen atom in the pyrrolidine (B122466) ring.

This model could then be used to virtually screen large compound libraries to identify other molecules with a similar pharmacophoric pattern, and thus potentially similar biological activity. frontiersin.org Studies on other pyrrolidine derivatives have successfully employed pharmacophore models to identify novel inhibitors for targets such as neuraminidase and dipeptidyl peptidase 8 (DPP8). nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and the stability of ligand-protein complexes over time. nih.govplos.org For this compound, MD simulations would be invaluable for understanding its conformational flexibility and how it might interact with a biological target.

An MD simulation would begin by placing this compound, either in a solvent box to study its intrinsic dynamics or within the binding site of a target protein. The system's trajectory is then calculated by solving Newton's equations of motion, providing a detailed picture of atomic movements over a simulated time period, typically nanoseconds to microseconds. nih.gov

Key insights that could be gained from MD simulations of this compound include:

Conformational Preferences: Identifying the most stable, low-energy conformations of the molecule in an aqueous environment.

Water Dynamics: Analyzing the role of water molecules in mediating or disrupting the interaction between the ligand and its target.

Research on other pyrrolidine derivatives has utilized MD simulations to confirm the stability of docked poses and to understand the key residues involved in binding, providing a robust validation of the proposed binding mode. researchgate.netnih.gov

In Silico Prediction of Potential Biological Activities (excluding ADME/Toxicity)

A variety of in silico methods can be employed to predict the potential biological activities of this compound. These approaches leverage the principle that structurally similar molecules often exhibit similar biological functions.

Target Prediction and Docking: By searching databases of known ligand-target interactions, it is possible to identify potential protein targets for this compound based on its structural similarity to known ligands. Subsequently, molecular docking could be used to predict the binding affinity and pose of the compound within the active sites of these predicted targets. nih.govmdpi.com Given the prevalence of the pyrrolidine scaffold in CNS-active compounds, potential targets could include neurotransmitter receptors or transporters. nih.gov

Quantitative Structure-Activity Relationship (QSAR): If a set of pyrrolidine derivatives with known activities for a particular target is available, a QSAR model can be developed. nih.gov This model would mathematically correlate the structural features of the molecules with their biological activity. The activity of this compound could then be predicted by inputting its structural parameters into the QSAR equation. Studies on pyrrolidine derivatives have successfully used QSAR to predict activities such as Mcl-1 inhibition and antiarrhythmic effects. nih.govmdpi.com

Potential Activities Based on Structural Motifs: The pyrrolidine ring is a common motif in a wide range of biologically active compounds, including antiviral, anticancer, anti-inflammatory, and anticonvulsant agents. nih.gov The presence of the 2-benzyl-2-propyl substitution pattern suggests that the compound may have an affinity for targets that recognize both hydrophobic and aromatic moieties. In silico screening against panels of such targets could reveal potential therapeutic applications for this compound. mdpi.commdpi.com

Medicinal Chemistry Applications and Therapeutic Potential of the 2 Benzyl 2 Propylpyrrolidine Scaffold

Utility as a Versatile Scaffold in Drug Discovery

The utility of the 2-Benzyl-2-propylpyrrolidine scaffold in drug discovery stems from the inherent advantages of the pyrrolidine (B122466) ring system. Saturated heterocyclic rings like pyrrolidine provide a greater opportunity for generating structural diversity compared to their two-dimensional heteroaromatic counterparts. nih.gov This structural complexity is a key factor in designing molecules that can interact with high specificity and affinity to biological targets.

The key advantages of using a pyrrolidine-based scaffold such as this compound include:

Three-Dimensional Exploration: The non-planar structure of the pyrrolidine ring allows for substituents to be positioned in precise spatial orientations. This "pseudorotation" phenomenon is crucial for optimizing interactions within the binding pockets of proteins and other biological macromolecules. nih.govresearchgate.net The benzyl (B1604629) and propyl groups in the this compound structure further enhance this 3D profile.

Stereochemical Complexity: The carbon atoms in the pyrrolidine ring can be chiral centers. The stereogenicity of these carbons is a significant feature, as different stereoisomers can exhibit vastly different biological profiles and potencies due to their differential binding to enantioselective proteins. nih.govnih.gov This allows for fine-tuning of a drug candidate's activity and selectivity.

Modulation of Physicochemical Properties: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor and provides a point for further functionalization. This allows medicinal chemists to modify key physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug. nih.gov

The presence of both a flexible propyl group and a more rigid, aromatic benzyl group on the this compound scaffold provides a unique combination of hydrophobic and aromatic interactions that can be exploited in designing ligands for various biological targets.

Rational Design of Novel Bioactive Agents

Rational drug design involves the targeted creation of new medications based on a deep understanding of biological mechanisms. unimi.it This process often utilizes computational and structural biology techniques to design molecules that are complementary in shape and charge to a specific biomolecular target. unimi.itnih.gov The this compound scaffold serves as an excellent starting point for such rational design strategies.

Computational methods are central to the rational design of bioactive molecules. nih.gov Techniques like molecular docking and molecular dynamics simulations can be used to predict how derivatives of the this compound scaffold might bind to a target protein. researchgate.net By modeling these interactions, chemists can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful tool in rational drug design. nih.gov By systematically modifying the this compound core and correlating these structural changes with biological activity, researchers can build predictive models. These models can then guide the design of new analogs with improved potency and desired pharmacological properties. For example, modifications could involve altering the substitution pattern on the benzyl ring, changing the length or branching of the propyl group, or introducing substituents at other positions on the pyrrolidine ring.

Role as Key Synthetic Intermediates for Pharmaceutical Synthesis

The this compound structure can serve as a crucial building block, or synthetic intermediate, in the assembly of more complex pharmaceutical agents. The pyrrolidine ring itself can be synthesized through various established methods, including the Paal–Knorr or Hantzsch reactions, or through modern approaches like microwave-assisted organic synthesis (MAOS), which can increase efficiency and support green chemistry principles. nih.gov